molecular formula C7H5NaO5S B031539 Sodium 3-sulfobenzoate CAS No. 17625-03-5

Sodium 3-sulfobenzoate

Cat. No.: B031539
CAS No.: 17625-03-5
M. Wt: 224.17 g/mol
InChI Key: KQHKITXZJDOIOD-UHFFFAOYSA-M
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Description

Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. It is a white, crystalline powder that is highly soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .

Pharmacokinetics

Its solubility in water

Result of Action

It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzoic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to its corresponding sulfonic acid under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 3-sulfobenzoic acid.

    Substitution: Various sulfonated aromatic compounds.

Scientific Research Applications

Sodium 3-sulfobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of ionic liquids and coordination complexes.

    Biology: Employed in the preparation of biomaterials and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • Sodium 4-sulfobenzoate
  • Sodium 5-sulfobenzoate
  • Sodium 2-sulfobenzoate

Comparison: Sodium 3-sulfobenzoate is unique due to the position of the sulfonic acid group on the benzene ring, which influences its reactivity and solubility. Compared to its isomers, this compound has distinct chemical properties that make it more suitable for specific applications, such as in the synthesis of coordination complexes and ionic liquids.

Properties

CAS No.

17625-03-5

Molecular Formula

C7H5NaO5S

Molecular Weight

224.17 g/mol

IUPAC Name

sodium;3-carboxybenzenesulfonate

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

KQHKITXZJDOIOD-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+]

Key on ui other cas no.

17625-03-5

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

3-Sulfobenzoic Acid Sodium Salt;  Monosodium 3-Sulfobenzoate;  Monosodium m-Sulfobenzoate;  Sodium 3-Carboxybenzene-1-sulfonate;  Sodium 3-Carboxybenzenesulfonate;  Sodium Hydrogen 3-Sulfobenzoate;  Sodium m-Sulfobenzoate;  m-Sulfobenzoic Acid Monosodium Sa

Origin of Product

United States

Synthesis routes and methods I

Procedure details

122.1 g (1.0 mol) of benzoic acid are melted at 125° to 130° C. in a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. Then 405 g of oleum are introduced over 30 minutes. Subsequently the reaction mixture is heated to 130° C. and stirred for a further 1 hour at this temperature. The reaction mixture is cooled and 1800 g (=1500 ml) of 26.4% strength sodium chloride solution are run in over 15 minutes. The reaction mixture is heated to 80° C. to 85° C. Then the mixture is allowed to cool to 50° C. while stirring. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g (=250 ml) of 5% strength sodium chloride solution cooled to 5° C., in two portions. After drying, 204.4 g of crude sodium 3-sulfobenzoate (content: 96%; sodium chloride content: 3%) are obtained; this corresponds to 196.3 g (0.88 mol) of sodium 3-sulfobenzoate calculated as 100%. 2342 g of effluent are produced.
Quantity
122.1 g
Type
reactant
Reaction Step One
Name
Quantity
405 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium 3-sulfobenzoate

Synthesis routes and methods II

Procedure details

273.6 g of 3-(chlorosulfonyl)benzoic acid containing 28.6% water (corresponding to 195.3 g (0.89 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 50 g of water and 500 g of chlorobenzene and heated in a water separator. A total of 106 ml of water are expelled. After cooling the reaction mixture to 100° C., 108 g (0.89 mol) of 33% strength sodium hydroxide solution are added dropwise over 30 minutes. Subsequently a further 90 ml of water are expelled. After cooling, the precipitated product is filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 190.4 g of sodium 3-sulfobenzoate are obtained, the purity determined by titration being 97.3%; this corresponds to a yield of 93.3%.
Quantity
273.6 g
Type
reactant
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
106 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven
Name
Quantity
50 g
Type
solvent
Reaction Step Eight
Name
sodium 3-sulfobenzoate
Yield
93.3%

Synthesis routes and methods III

Procedure details

The pH of 345 g of mother liquor from Example 1 is adjusted to 4 with about 60 g of sodium hydroxide. 300 ml of this solution are introduced together with 264.5 g of 3-(chlorosulfonyl)benzoic acid (water content: 25.7%) (corresponding to 196.5 g (0.89 mol) of 100% 3-(chlorosulfonyl)benzoic acid). The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 13.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 192.6 g of sodium 3-sulfobenzoate are obtained with a purity of 96% and a sodium chloride content of 3.2% (corresponding to 184.9 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 92.6% of theoretical.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
264.5 g
Type
reactant
Reaction Step Two
Quantity
0.89 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
sodium 3-sulfobenzoate
Yield
92.6%

Synthesis routes and methods IV

Procedure details

360 g of 26.4% strength sodium chloride solution, prepared from 95.0 g of sodium chloride and 265.0 g of water, and 332 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 39.2%) (corresponding to 201.8 g (0.92 mol) of 100% 3-(chlorosulfonyl)benzoic acid) are introduced into a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 12.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 196.3 g of sodium 3-sulfobenzoate are obtained with a purity of 95% and a sodium chloride content of 3.9% (corresponding to 186.5 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 90.9% of theoretical. 345 g of mother liquor and 318 g of wash liquor are produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
0.92 mol
Type
reactant
Reaction Step One
Name
Quantity
265 g
Type
reactant
Reaction Step One
Name
sodium 3-sulfobenzoate
Yield
90.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3-sulfobenzoate
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Customer
Q & A

Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?

A1: Research has investigated the solubility of this compound in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.

Q2: Can this compound be used in material science applications?

A2: Yes, this compound has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.

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